4-[(4-Hexylphenyl)ethynyl]benzonitrile
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Overview
Description
4-[(4-Hexylphenyl)ethynyl]benzonitrile is an organic compound with a complex structure that includes a hexyl group attached to a phenyl ring, which is further connected to a benzonitrile group via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hexylphenyl)ethynyl]benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a terminal alkyne (such as 4-ethynylbenzonitrile) is coupled with an aryl halide (such as 4-hexylphenyl iodide) in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hexylphenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[(4-Hexylphenyl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[(4-Hexylphenyl)ethynyl]benzonitrile largely depends on its application. In organic synthesis, it acts as a reactive intermediate in cross-coupling reactions, where the ethynyl group facilitates the formation of carbon-carbon bonds. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: A simpler analog without the hexyl group, used in similar cross-coupling reactions.
4-Cyanostyrene: Another related compound with a vinyl group instead of an ethynyl linkage.
Uniqueness
4-[(4-Hexylphenyl)ethynyl]benzonitrile is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
61645-89-4 |
---|---|
Molecular Formula |
C21H21N |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-[2-(4-hexylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C21H21N/c1-2-3-4-5-6-18-7-9-19(10-8-18)11-12-20-13-15-21(17-22)16-14-20/h7-10,13-16H,2-6H2,1H3 |
InChI Key |
LHTRCIRFWQBRBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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